Octinoxate-13C3
Description
Properties
Molecular Formula |
C₁₅¹³C₃H₂₆O₃ |
|---|---|
Molecular Weight |
293.38 |
Synonyms |
2-Ethylhexyl 4-methoxycinnamate-13C3; 2-Ethylhexyl p-methoxycinnamate-13C3; 4-Methoxycinnamic acid 2-ethylhexyl ester-13C3; Escalol 557-13C3; Escalol 557NB-13C3; Escalol 557T-13C3; Ethylhexyl Methoxycinnamate-13C3; Ethylhexyl p-Methoxycinnamate-13C3; |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies for Octinoxate 13c3
General Principles of Carbon-13 (¹³C) Isotopic Labeling for Organic Compounds
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon, naturally occurring at an abundance of approximately 1.1%. thegoodscentscompany.com Isotopic labeling involves the substitution of one or more atoms in a molecule with their isotope. In the case of ¹³C labeling, carbon-12 atoms are strategically replaced with ¹³C atoms. This substitution results in a molecule with a higher molecular weight but chemically identical properties to its unlabeled counterpart. The key advantage of ¹³C labeling lies in the distinct magnetic properties of the ¹³C nucleus, which possesses a nuclear spin, making it detectable by nuclear magnetic resonance (NMR) spectroscopy. atamankimya.commedchemexpress.com Furthermore, the mass difference is readily detected by mass spectrometry (MS). medchemexpress.com
The introduction of ¹³C labels into organic compounds can be achieved through various methods. A common approach is the use of isotopically labeled starting materials, or "building blocks," which are incorporated into the target molecule through a synthetic route. nih.gov These building blocks can be simple one-carbon units like [¹³C]carbon dioxide, [¹³C]methyl iodide, or sodium [¹³C]cyanide, or more complex labeled precursors. thegoodscentscompany.com The choice of the labeled precursor and the synthetic strategy is dictated by the desired location of the ¹³C atoms in the final molecule.
Late-stage labeling, where the isotopic label is introduced in one of the final steps of the synthesis, is often a preferred strategy as it can be more efficient in terms of the use of the expensive labeled material. nih.gov The primary techniques for detecting and quantifying ¹³C incorporation are mass spectrometry, which measures the mass-to-charge ratio of the molecule and its fragments, and ¹³C NMR spectroscopy, which provides detailed information about the chemical environment of each carbon atom in the molecule. atamankimya.commedchemexpress.com
Chemical Synthesis Pathways for Octinoxate-13C3 Production
The synthesis of Octinoxate-13C3, with the chemical formula ¹³C₃C₁₅H₂₆O₃ and IUPAC name 2-ethylhexyl (E)-3-(4-(¹³C)methoxyphenyl)(1,2-¹³C₂)prop-2-enoate, requires a strategic approach to ensure the precise placement of the three Carbon-13 atoms. lgcstandards.com The IUPAC name indicates that one ¹³C atom is located on the methoxy (B1213986) group attached to the phenyl ring, and the other two are on the alkene portion of the cinnamate (B1238496) backbone. A plausible and efficient synthesis would involve the preparation of a labeled p-methoxycinnamic acid precursor, followed by esterification with 2-ethylhexanol.
Precursor Synthesis and Targeted Isotopic Incorporation
The synthesis of the key precursor, 4-methoxycinnamic acid, labeled with three ¹³C atoms, can be envisioned through a multi-step process starting from simpler labeled building blocks. A potential pathway is outlined below:
Synthesis of [¹³C]p-anisaldehyde: The synthesis would begin with the preparation of [¹³C]p-anisaldehyde. This can be achieved by the methylation of p-hydroxybenzaldehyde using a ¹³C-labeled methylating agent, such as [¹³C]methyl iodide ([¹³C]CH₃I), in a Williamson ether synthesis. The [¹³C]methyl iodide itself is typically produced from [¹³C]methanol, which is derived from the reduction of [¹³C]carbon monoxide or [¹³C]carbon dioxide. thegoodscentscompany.com
Synthesis of [1,2-¹³C₂]acetic acid: The other key labeled fragment is [1,2-¹³C₂]acetic acid. This can be synthesized from a two-carbon ¹³C building block. For instance, the reaction of [¹³C]methylmagnesium iodide (prepared from [¹³C]methyl iodide) with [¹³C]carbon dioxide would yield doubly labeled acetic acid. thegoodscentscompany.com
Perkin or Claisen-Schmidt Condensation: The labeled 4-methoxycinnamic acid can then be synthesized via a condensation reaction. For example, a Perkin reaction could involve the condensation of [¹³C]p-anisaldehyde with acetic anhydride (B1165640) in the presence of sodium acetate. To incorporate the other two ¹³C atoms, a labeled version of acetic anhydride derived from [1,2-¹³C₂]acetic acid would be required. Alternatively, a Claisen-Schmidt condensation of [¹³C]p-anisaldehyde with [1,2-¹³C₂]acetyl chloride in the presence of a base could be employed.
Reaction Mechanisms for ¹³C₃ Integration
The integration of the three ¹³C atoms into the Octinoxate (B1216657) structure relies on well-established reaction mechanisms:
Nucleophilic Substitution (Williamson Ether Synthesis): The introduction of the first ¹³C atom onto the phenyl ring's methoxy group occurs via an SN2 reaction. The phenoxide ion of p-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic ¹³C-labeled methyl iodide.
Condensation Reaction: The formation of the cinnamate backbone involves a condensation reaction. In a Claisen-Schmidt condensation, an enolate is formed from the [1,2-¹³C₂]acetyl chloride, which then acts as a nucleophile, attacking the carbonyl carbon of the [¹³C]p-anisaldehyde. Subsequent dehydration yields the α,β-unsaturated ester with two ¹³C atoms in the double bond.
Esterification: The final step is the esterification of the ¹³C₃-labeled p-methoxycinnamic acid with 2-ethylhexanol. This is typically carried out via a Fischer-Speier esterification, where the reaction is catalyzed by a strong acid, or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with the alcohol. This final step does not involve the incorporation of any new ¹³C atoms but links the labeled cinnamate moiety to the octyl chain.
Purity Assessment and Isotopic Enrichment Verification Techniques
Ensuring the chemical purity and verifying the level and location of isotopic enrichment are critical quality control steps in the production of Octinoxate-13C3.
Chemical Purity Assessment: The chemical purity of the final product is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. scispace.com A reversed-phase C18 column is often used, and the method is validated for linearity, precision, and accuracy. scispace.com The retention time of the labeled octinoxate should be identical to that of an unlabeled analytical standard. The absence of peaks from starting materials or by-products confirms the chemical purity.
| Technique | Purpose | Typical Parameters |
| HPLC | Chemical Purity | Column: Reversed-phase C18; Mobile Phase: Methanol/Water gradient; Detection: UV at ~310 nm |
Isotopic Enrichment Verification: The isotopic enrichment and the precise location of the ¹³C atoms are confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming the incorporation of three ¹³C atoms. The molecular weight of Octinoxate-13C3 is 293.38 g/mol , which is three mass units higher than the unlabeled compound (290.4 g/mol ). lgcstandards.comsmolecule.com The fragmentation pattern in the mass spectrum can also provide information about the location of the labels within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: This is a powerful technique for confirming the position of the ¹³C labels. The spectrum of Octinoxate-13C3 will show significantly enhanced signals for the three labeled carbon atoms: the methoxy carbon and the two carbons of the double bond in the cinnamate moiety. The chemical shifts of these signals will be consistent with their positions in the molecule.
¹H NMR: While primarily used for structural elucidation, ¹H NMR can also provide evidence of ¹³C labeling through the observation of ¹³C-¹H coupling constants for the protons attached to the labeled carbons.
| Technique | Purpose | Expected Observation |
| Mass Spectrometry (MS) | Isotopic Enrichment & Molecular Weight Confirmation | Molecular ion peak at m/z corresponding to the ¹³C₃ isotopologue (e.g., [M+H]⁺ at 294.2). |
| ¹³C NMR Spectroscopy | Positional Verification of ¹³C Labels | Intensified signals at the chemical shifts corresponding to the methoxy carbon and the two vinylic carbons. |
| ¹H NMR Spectroscopy | Confirmation of ¹³C-H Coupling | Splitting of proton signals adjacent to the ¹³C labels due to coupling. |
Advanced Analytical Spectroscopic and Chromatographic Characterization of Octinoxate 13c3
High-Resolution Mass Spectrometry (HRMS) for Octinoxate-13C3 Detection and Quantification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Octinoxate-13C3. Its ability to provide high-resolution and accurate mass data is crucial for distinguishing the labeled compound from its native analog and from complex matrix interferences. HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can achieve mass resolutions high enough to resolve the isotopic fine structure of molecules, enabling the confident identification of Octinoxate-13C3.
The primary advantage of using Octinoxate-13C3 in conjunction with HRMS lies in its utility as an internal standard. Since it is chemically identical to octinoxate (B1216657), it co-elutes chromatographically and exhibits the same ionization behavior in the mass spectrometer's ion source. However, its increased mass due to the three ¹³C atoms allows for its distinct detection.
Table 1: Theoretical Exact Masses of Octinoxate and Octinoxate-13C3
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
| Octinoxate | C₁₈H₂₆O₃ | 290.1882 |
| Octinoxate-13C3 | C₁₅¹³C₃H₂₆O₃ | 293.2016 |
Isotope Dilution Mass Spectrometry (IDMS) Applications
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, and the use of Octinoxate-13C3 is central to its application in the determination of octinoxate concentrations. In this method, a known amount of Octinoxate-13C3 is added to a sample prior to extraction and analysis. The ratio of the signal intensity of the native analyte to the isotopically labeled standard is then used to calculate the concentration of the native analyte.
This approach effectively corrects for any loss of analyte during sample preparation and for variations in instrument response, leading to highly accurate and precise measurements. The robustness of IDMS using Octinoxate-13C3 makes it particularly suitable for the analysis of octinoxate in complex matrices such as environmental water samples, biological tissues, and personal care products.
Fragmentation Pathway Elucidation of Octinoxate-13C3 Analogs
Tandem mass spectrometry (MS/MS) coupled with HRMS is employed to study the fragmentation pathways of octinoxate and its labeled analog. By subjecting the precursor ions of both compounds to collision-induced dissociation (CID), a fragmentation spectrum is generated. The fragmentation pattern of Octinoxate-13C3 is expected to be very similar to that of octinoxate, with the key difference being a mass shift in the fragments containing the ¹³C labels.
This comparative analysis helps to confirm the location of the isotopic labels on the molecule and to elucidate the fragmentation mechanisms. For instance, the characteristic fragments of octinoxate would be observed at a higher m/z value for Octinoxate-13C3, corresponding to the number of ¹³C atoms retained in the fragment ion.
Table 2: Predicted Major HRMS/MS Fragments of Octinoxate and Octinoxate-13C3
| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment m/z (Octinoxate) | Predicted Fragment m/z (Octinoxate-13C3) |
| 291.1956 | [C₉H₉O]⁺ | 133.0653 | 136.0754 |
| 291.1956 | [C₇H₇]⁺ | 91.0548 | 91.0548 |
Note: The predicted fragment m/z for Octinoxate-13C3 assumes the labels are on the cinnamate (B1238496) portion of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Octinoxate-13C3 and for verifying the position and extent of isotopic labeling.
Advanced NMR Techniques for Isotopic Purity and Site-Specific Labeling
Advanced NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to precisely determine the location of the ¹³C labels within the molecule. These two-dimensional NMR experiments show correlations between protons and carbons, allowing for the assignment of each carbon signal and thus confirming the site-specific nature of the labeling.
Furthermore, quantitative NMR (qNMR) can be employed to determine the isotopic purity of Octinoxate-13C3. By comparing the integral of the enhanced ¹³C signals to the integrals of the natural abundance signals of the unlabeled carbons in the same molecule, a precise measurement of the isotopic enrichment can be achieved.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection of trace levels of octinoxate, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, with Octinoxate-13C3 used as the internal standard. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS method, octinoxate and Octinoxate-13C3 co-elute from the LC column and are then ionized, usually by electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
The use of Octinoxate-13C3 is critical for achieving low limits of detection and quantification, as it compensates for matrix effects that can suppress or enhance the ionization of the target analyte, a common issue in complex sample matrices.
Table 3: Example LC-MS/MS Parameters for Octinoxate Analysis using Octinoxate-13C3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Octinoxate | 291.2 | 179.1 | 15 |
| Octinoxate | 291.2 | 133.1 | 25 |
| Octinoxate-13C3 | 294.2 | 182.1 | 15 |
Method Development and Validation for Octinoxate-13C3 in Complex Matrices
The development of reliable analytical methods for Octinoxate-13C3, which is often used as an internal standard for the quantification of its unlabeled counterpart, octinoxate, is critical for studies in complex matrices such as environmental water, and personal care products. researchgate.netmdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high selectivity and sensitivity. mdpi.compsu.eduresearchgate.netrsc.org
Method development typically begins with the optimization of the sample preparation procedure to effectively extract Octinoxate-13C3 from the matrix while minimizing interferences. Solid-phase extraction (SPE) is a commonly employed technique for water samples, using cartridges that can retain the analyte. psu.eduresearchgate.netrsc.org For more complex matrices like sunscreen formulations, a simple "dilute and shoot" approach following a protein precipitation step is often sufficient. sciex.com
Chromatographic separation is a crucial step to resolve Octinoxate-13C3 from other matrix components. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are frequently utilized. researchgate.netsielc.comchromatographyonline.com The choice of the stationary phase, typically a C8 or C18 column, and the mobile phase composition are optimized to achieve good peak shape and retention time. researchgate.net
The validation of the analytical method is performed according to the International Conference on Harmonization (ICH) guidelines to ensure its reliability. nih.govsigmaaldrich.comscience.gov Key validation parameters include linearity, accuracy, precision, specificity, and robustness. The use of an isotopically labeled internal standard like Octinoxate-13C3 is instrumental in compensating for matrix effects and variations during sample processing, thereby enhancing the accuracy and precision of the quantification of the target analyte, octinoxate. mdpi.com
Table 1: Illustrative LC-MS/MS Method Parameters for Analysis Involving Octinoxate-13C3
| Parameter | Condition |
| Chromatography | |
| System | UHPLC coupled to a tandem mass spectrometer chromatographyonline.com |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid sielc.com |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive psu.eduresearchgate.netrsc.org |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Specific to Octinoxate-13C3 |
| Product Ions (m/z) | Specific fragments of Octinoxate-13C3 |
| Collision Energy | Optimized for the specific precursor-to-product ion transition |
Optimization of Limits of Detection (LOD) and Quantification (LOQ) for Labeled Species
Achieving low limits of detection (LOD) and quantification (LOQ) is paramount for the analysis of Octinoxate-13C3, especially when it is used to quantify trace levels of octinoxate in environmental samples. researchgate.net The optimization of these limits involves a multi-faceted approach targeting both the chromatographic and mass spectrometric aspects of the analysis.
In chromatography, factors such as the choice of a high-efficiency column, optimization of the mobile phase to reduce baseline noise, and a proper sample injection volume can significantly improve the signal-to-noise ratio (S/N). researchgate.net
For mass spectrometry, the sensitivity can be enhanced by fine-tuning the ionization source parameters, such as the spray voltage and gas flows, to maximize the generation of the precursor ion of Octinoxate-13C3. The selection of the most intense and specific multiple reaction monitoring (MRM) transitions is also critical. psu.eduresearchgate.net The collision energy for each transition is optimized to yield the highest abundance of product ions, which directly contributes to a lower LOD and LOQ.
The LOD and LOQ are experimentally determined by analyzing a series of dilutions of a standard solution of Octinoxate-13C3. The LOD is typically defined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often with a signal-to-noise ratio of 10. researchgate.net For methods analyzing UV filters in water, method reporting limits can range from 0.5 to 25 ng/L. psu.eduresearchgate.netrsc.org
Table 2: Factors Influencing LOD and LOQ for Octinoxate-13C3 Analysis
| Analytical Aspect | Optimization Strategy |
| Sample Preparation | Efficient extraction and concentration to increase analyte concentration. |
| Chromatography | Use of UHPLC systems for sharper peaks and better resolution. researchgate.net |
| Optimization of mobile phase to minimize baseline noise. | |
| Mass Spectrometry | Fine-tuning of ESI source parameters for maximum ionization. psu.eduresearchgate.net |
| Selection of highly specific and intense MRM transitions. | |
| Optimization of collision energy for maximum fragment ion intensity. |
Chromatographic and Spectrophotometric Methodologies Adaptable for Labeled Analogs
While LC-MS/MS is the gold standard for the analysis of isotopically labeled compounds like Octinoxate-13C3, other chromatographic and spectrophotometric methods can also be adapted for this purpose, particularly in quality control settings or for less complex matrices.
Gas chromatography-mass spectrometry (GC-MS) can be an alternative for the analysis of octinoxate and its labeled analogs. researchgate.net However, since octinoxate is a relatively large and polar molecule, a derivatization step may be necessary to improve its volatility and thermal stability for GC analysis. mdpi.com
Spectrophotometric methods, including derivative ultraviolet (UV) spectrometry, have been developed for the simultaneous determination of octinoxate in combination with other UV filters in sunscreen formulations. nih.govsigmaaldrich.comscience.govresearchgate.net These methods are based on the principle that each compound has a unique absorption spectrum. While these methods are generally less sensitive and specific than mass spectrometric techniques, they can be adapted for the analysis of Octinoxate-13C3 if its UV absorption characteristics are sufficiently distinct or if it is the only absorbing species at a particular wavelength in a given sample. The validation of these methods would also follow ICH guidelines. nih.govsigmaaldrich.comscience.gov
The adaptability of these methods to labeled analogs like Octinoxate-13C3 relies on the fact that the isotopic labeling results in a negligible change in the chromatographic retention time and UV-Vis absorption spectrum compared to the unlabeled compound. The primary difference, and the key to its differentiation, lies in its mass, which is specifically targeted in mass spectrometric detection. mdpi.com
Environmental Fate and Transport Studies Utilizing Octinoxate 13c3
Tracer Studies for Environmental Distribution and Compartmentalization
Isotopically labeled compounds like Octinoxate-13C3 are invaluable tools in environmental science. www.csiro.autaylorfrancis.comusgs.gov By replacing three carbon atoms with their heavier, non-radioactive isotope, carbon-13, scientists can precisely track the movement and fate of the octinoxate (B1216657) molecule through complex environmental systems without altering its chemical properties. This allows for a clear distinction between the introduced tracer and any pre-existing octinoxate in the environment.
Aquatic System Tracing of Octinoxate-13C3 (e.g., freshwater, marine)
Studies have shown that octinoxate can enter aquatic environments through various pathways, including wastewater treatment plant effluents and recreational activities. nih.govresearchgate.net The use of isotopically labeled internal standards, such as those for related UV filters like Octocrylene-13C3, is a common practice in quantifying the presence of these compounds in water samples. oup.comcsic.es This methodology helps to account for any loss of the target analyte during sample preparation and analysis, ensuring accurate measurements.
While direct tracing studies with Octinoxate-13C3 in large-scale aquatic systems are not widely documented in the provided results, the detection of octinoxate in various water bodies, including Swiss lakes, points to its environmental presence. researchgate.net The principles of tracer studies with other substances in aquatic environments, which aim to understand water movement, recharge, and the interaction between different water bodies, can be applied to predict the behavior of Octinoxate-13C3. iesc.gov.au The detection of octinoxate in human urine, blood, and breast milk further underscores its potential for environmental and biological distribution. safecosmetics.org
Sediment-Water Partitioning Dynamics of Octinoxate-13C3
The partitioning of a chemical between water and sediment is a crucial factor in its environmental fate. Chemicals with high octanol-water partition coefficients (Kow) tend to adsorb to organic matter in sediment. epa.gov Octinoxate has a high log Kow of 6.1, indicating a strong potential for it to accumulate in sediment rather than remaining dissolved in the water column. atamankimya.com
Studies on similar UV filters like octocrylene, which also has a high log Kow, have shown that a significant fraction is expected to partition to organic carbon in particulates that eventually settle into the sediment. oup.comnih.gov This suggests that Octinoxate-13C3 would exhibit similar behavior, with a significant portion becoming associated with bottom sediments in aquatic environments. The use of isotopically labeled standards is critical in accurately measuring these partitioning coefficients in laboratory and field studies.
Soil Mobility and Sorption Characteristics of Octinoxate-13C3
The movement of chemicals through soil is largely governed by their sorption to soil organic carbon. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this mobility. A high Koc value suggests that a compound will be relatively immobile in soil. esr.cri.nz Based on its chemical structure, octinoxate is estimated to have a high Koc value of 8,600, indicating that it is expected to be immobile in soil. nih.gov This means that once introduced into the soil environment, Octinoxate-13C3 would likely bind strongly to soil particles and exhibit limited downward movement or leaching into groundwater.
Investigation of Abiotic Transformation Pathways of Octinoxate-13C3
Abiotic transformation processes, which are not mediated by living organisms, play a significant role in the environmental persistence of chemicals. For UV filters like octinoxate, photochemical degradation and hydrolysis are key pathways to consider. nih.gov
Photochemical Degradation Kinetics of Octinoxate-13C3
As a UV-filtering compound, octinoxate is inherently designed to interact with sunlight. However, this interaction can also lead to its degradation. When exposed to sunlight, octinoxate can undergo photodegradation, resulting in a decrease in its UV-absorbing ability. atamankimya.comannmariegianni.com This process involves the conversion of the more stable trans (E) isomer to the cis (Z) isomer. atamankimya.com
Research has shown that the photodegradation of octinoxate can be influenced by its environment. In dilute solutions, the trans and cis isomers can reach a photostationary state and are relatively resistant to further breakdown. researchgate.net However, when aggregated, as it might be on the skin's surface or in certain environmental matrices, octinoxate can undergo more complex photochemical reactions, leading to the formation of various photoproducts. researchgate.net Some of these photoproducts have been found to absorb into the UVA range and may have different toxicological profiles than the parent compound. researchgate.net The presence of other sunscreen agents, such as avobenzone, can also accelerate the photolysis of octinoxate. nih.govresearchgate.net
Gas-phase studies on protonated octinoxate have identified major photofragments, providing insights into the fundamental breakdown pathways of the molecule upon UV excitation. preprints.org These studies reveal that UV light can cause the molecule to break apart at specific bonds. preprints.org
Hydrolysis and Other Chemical Degradation Processes of Octinoxate-13C3
Other chemical degradation processes can also occur. For instance, reactions with chemical oxidants like chlorine, which is used in swimming pools and for water treatment, can lead to the transformation of many UV filters. nih.gov
Interactive Data Table: Properties of Octinoxate
| Property | Value | Source |
| Molecular Formula | C18H26O3 | nih.gov |
| IUPAC Name | 2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate | nih.gov |
| Log Kow (n-octanol/water) | 6.1 | atamankimya.com |
| Estimated Koc | 8,600 | nih.gov |
| Water Solubility | 0.0002 g/L at 20°C | atamankimya.com |
Characterization of Abiotic Transformation Products (TPs) of Octinoxate-13C3
Abiotic transformation processes, occurring without biological activity, are significant in determining the environmental persistence of organic compounds like octinoxate. nih.gov Studies have shown that UV filters can undergo transformations in the environment through processes like hydrolysis and reactions with chemical oxidants. nih.gov For octinoxate, photoisomerization, a process where the molecule's three-dimensional structure is altered, is a notable abiotic transformation pathway. nih.gov This can be a reversible reaction, complicating the determination of a simple photochemical half-life. nih.gov
While specific studies focusing exclusively on the abiotic transformation products of Octinoxate-13C3 are limited, the principles of transformation for the parent compound, octinoxate, are applicable. The use of 13C3 labeling would be critical in definitively identifying and tracing the formation of TPs in complex environmental matrices. Key abiotic degradation pathways for octinoxate that would be investigated using its labeled counterpart include:
Photoisomerization: As mentioned, octinoxate can undergo E/Z (trans/cis) isomerization upon exposure to UV radiation. nih.gov Octinoxate-13C3 would allow for precise tracking of the isomeric ratio and the kinetics of this reversible process in various environmental media.
Photodegradation: Beyond isomerization, prolonged UV exposure can lead to the breakdown of the octinoxate molecule. Potential TPs could include byproducts from the cleavage of the ester bond or modifications to the aromatic ring. The stable isotope label in Octinoxate-13C3 would facilitate the identification of these smaller, often more polar, degradation products which might otherwise be difficult to detect.
Hydrolysis: The ester linkage in octinoxate is susceptible to hydrolysis, which would yield 4-methoxycinnamic acid and 2-ethylhexanol. safecosmetics.org While generally slow under typical environmental pH conditions, this pathway can be significant over longer time scales. Using Octinoxate-13C3, where the label is on the ethylhexyl portion, would allow researchers to follow the fate of the 2-ethylhexanol moiety post-hydrolysis.
The characterization of these TPs is crucial, as they may exhibit different toxicological profiles and environmental behaviors compared to the parent compound. nih.gov
Biotic Transformation and Biodegradation Studies of Octinoxate-13C3
The fate of octinoxate in the environment is also heavily influenced by biotic processes, primarily driven by microorganisms. nih.gov The use of Octinoxate-13C3 provides a powerful tool to trace the metabolic pathways and assess the extent of biodegradation.
Microorganisms can utilize octinoxate as a carbon source, leading to its breakdown through various enzymatic reactions. nmb-journal.com Studies on similar compounds suggest that the initial steps in the microbial degradation of octinoxate likely involve the hydrolysis of the ester bond, catalyzed by esterase enzymes. researchgate.netresearchgate.net This would release 4-methoxycinnamic acid and 2-ethylhexanol. safecosmetics.org
Utilizing Octinoxate-13C3, with the isotopic label on the ethylhexyl chain, allows for the precise tracking of this portion of the molecule. Subsequent degradation of the 13C3-labeled 2-ethylhexanol would likely proceed through oxidation pathways, forming corresponding aldehydes, carboxylic acids, and eventually entering central metabolism.
The aromatic portion, 4-methoxycinnamic acid, would undergo a separate degradation pathway, likely involving demethylation, hydroxylation of the aromatic ring, and eventual ring cleavage. science.gov The combination of data from studies using both ring-labeled and chain-labeled octinoxate would provide a complete picture of its microbial degradation.
A hypothetical microbial degradation pathway for Octinoxate-13C3 is presented below:
Ester Hydrolysis: Octinoxate-13C3 is hydrolyzed by microbial esterases to form 4-methoxycinnamic acid and 2-ethylhexanol-13C3.
Oxidation of 2-ethylhexanol-13C3: The labeled alcohol is oxidized to 2-ethylhexanal-13C3 and then to 2-ethylhexanoic acid-13C3.
Beta-Oxidation: The resulting carboxylic acid can undergo further degradation via beta-oxidation, leading to the formation of smaller labeled molecules that can enter the tricarboxylic acid (TCA) cycle.
Metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) coupled with the isotopic signature of Octinoxate-13C3 would enable the confident identification of these and other transient intermediates. xmu.edu.cn
The biotransformation of octinoxate is mediated by specific enzymes within environmental microorganisms. cellmolbiol.org Key enzyme classes involved include:
Esterases: These enzymes are responsible for the initial and often rate-limiting step of hydrolysis of the ester bond in octinoxate. researchgate.netresearchgate.net
Oxidoreductases: This broad class of enzymes, including dehydrogenases and monooxygenases, plays a crucial role in the subsequent degradation of the hydrolysis products. cellmolbiol.org For instance, alcohol dehydrogenases would catalyze the oxidation of 2-ethylhexanol. cellmolbiol.org
Cytochrome P450 Monooxygenases: These enzymes are known to be involved in the metabolism of a wide range of organic compounds and could be responsible for hydroxylation reactions on the aromatic ring of 4-methoxycinnamic acid. frontiersin.org
Studies using Octinoxate-13C3 can help to pinpoint the activity of these enzymes in complex microbial communities. By analyzing the formation of specific 13C3-labeled metabolites, researchers can infer the enzymatic processes at play.
The 13C3 label in Octinoxate-13C3 provides a quantitative tool to assess the rate and extent of its biodegradation. By monitoring the disappearance of the parent compound and the appearance of labeled metabolites and ultimately labeled carbon dioxide (13CO2), a complete carbon mass balance can be achieved.
This approach offers significant advantages over methods that only measure the disappearance of the parent compound, as it can distinguish between true degradation (mineralization) and simple transformation or sequestration.
A hypothetical data table illustrating the assessment of biodegradation is shown below:
| Time (days) | Octinoxate-13C3 Remaining (%) | 13C3-Metabolites (%) | 13CO2 Evolved (%) |
| 0 | 100 | 0 | 0 |
| 7 | 75 | 20 | 5 |
| 14 | 40 | 35 | 25 |
| 28 | 10 | 25 | 65 |
| 56 | <1 | 5 | 94 |
This table is for illustrative purposes and does not represent actual experimental data.
Bioavailability and Bioaccumulation Studies in Environmental Models with Octinoxate-13C3
Understanding the potential for a contaminant to be taken up by and accumulate in organisms is a critical component of environmental risk assessment. Octinoxate-13C3 is an invaluable tool for such studies.
The use of Octinoxate-13C3 allows for precise measurement of its uptake and elimination kinetics in aquatic organisms. By exposing organisms such as fish or invertebrates to water or food containing a known concentration of Octinoxate-13C3, researchers can track its concentration in various tissues over time. nih.govbiorxiv.org
The key parameters determined in these studies are:
Uptake rate constant (ku): The rate at which the organism takes up the compound from the surrounding environment.
Elimination rate constant (ke): The rate at which the organism eliminates the compound.
Bioconcentration Factor (BCF): The ratio of the concentration of the compound in the organism to the concentration in the water at steady state. It is calculated as ku/ke.
The isotopic label allows for the differentiation between the parent compound and its metabolites within the organism, providing a more accurate assessment of bioaccumulation. Studies have shown that octinoxate can be metabolized in fish. nih.gov The whole-body depuration rate constants (kBT) for octinoxate in fish have been calculated to be between 0.473 ± 0.078 and 0.680 ± 0.195 per day. nih.gov
A hypothetical data table summarizing uptake and elimination kinetics is presented below:
| Organism | Exposure Route | ku (L/kg/day) | ke (per day) | BCF (L/kg) |
| Rainbow Trout | Water | 150 | 0.5 | 300 |
| Daphnia magna | Water | 80 | 1.2 | 67 |
This table is for illustrative purposes and does not represent actual experimental data.
The use of Octinoxate-13C3 in these studies provides robust and reliable data that is essential for regulatory assessments and for understanding the environmental risks posed by this widely used UV filter.
Trophic Transfer Potential of Octinoxate-13C3 in Model Food Webs
While specific data for Octinoxate-13C3 is pending, the trophic transfer potential can be inferred from studies on its unlabeled counterpart, octinoxate (also known as Ethylhexyl Methoxycinnamate or OMC). Trophic transfer refers to the process by which contaminants are passed from one organism to another through consumption, moving up the food chain from lower to higher trophic levels. The potential for a substance to biomagnify—to increase in concentration in organisms at successively higher levels in a food chain—is a key concern for environmental health.
Research indicates that octinoxate has the potential to bioaccumulate in aquatic organisms. reefrelief.org Bioaccumulation is a prerequisite for trophic transfer. diva-portal.org Octinoxate's fat-soluble nature contributes to its potential to be stored in the lipid-rich tissues of organisms. reefrelief.org Laboratory-based studies on UV filters, including octinoxate, have shown a low to moderate potential for bioaccumulation. nih.gov Formal bioconcentration studies with rainbow trout demonstrated that octinoxate can be metabolized, which may reduce its potential for bioaccumulation compared to estimates based solely on its lipophilicity (log Kow). nih.gov
Field studies have detected octinoxate in a variety of aquatic species across different trophic levels, suggesting its movement through food webs. reefrelief.org It has been found in species ranging from mussels and coral to various fish species like carp, catfish, trout, and even in marine mammals such as dolphins. reefrelief.orgnih.gov For instance, one study recorded octinoxate concentrations below 100 ng/g in the majority of organisms sampled, though some, including two dolphin species, had levels in the several hundred ng/g range. nih.gov In Swiss rivers, octinoxate was found in macroinvertebrates and fish at concentrations up to 337 ng/g in lipids, which suggests bioaccumulation along the food chain. researchgate.net
A research proposal has outlined a study to investigate the bioaccumulation of octinoxate in Hawaiian reef fish, hypothesizing that fish at higher trophic levels will exhibit greater concentrations of the compound. claremont.edu Concerns have been raised that increasing concentrations of octinoxate in the marine environment could lead to more significant bioaccumulation and potential biomagnification, which could have negative consequences for organisms higher up the food chain, including humans. sci-hub.se However, some assessments suggest that based on available bioaccumulation and bioconcentration factor (BCF) studies, the likelihood of significant trophic magnification for octinoxate is low. nih.gov
The following table summarizes some of the findings on octinoxate concentrations detected in various organisms from field studies, which can provide an indication of its presence in environmental food webs.
| Organism Group | Species | Concentration (ng/g) | Location/Study Reference |
| Fish | Brown trout (Salmo trutta) | Up to 2,400 (lipid weight) | Swiss rivers nih.gov |
| Various species (12 total) | Up to 241.7 | Field survey nih.gov | |
| Macroinvertebrates and fish | Up to 337 (in lipids) | Swiss rivers researchgate.net | |
| Mollusks | Mussel (Mytilus galloprovincialis) | 1,765 (confounded by gut content) | Picot-Groz et al. (2014) nih.gov |
| Marine Mammals | Dolphin (2 species) | Several hundred | Alonso et al. (2015) nih.gov |
In Vitro and Ex Vivo Metabolic Research of Octinoxate 13c3 in Non Human Biological Systems
Elucidation of Metabolic Pathways Using Octinoxate-13C3 as a Tracer
Isotopically labeled tracers are instrumental in metabolic studies, allowing for the precise tracking and quantification of a compound and its metabolites. The stable isotope label in Octinoxate-13C3 does not alter its chemical properties but enables its distinction from endogenous molecules by mass spectrometry, facilitating the elucidation of its biotransformation pathways. nih.govscience.gov
The liver is the primary site of drug and xenobiotic metabolism. In vitro studies using hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard method for investigating metabolic pathways. nih.govgpnotebook.com Research on sunscreen compounds, including octinoxate (B1216657), has utilized liver microsomes from animal models such as rats to simulate hepatic metabolism. nih.gov
In a typical study, Octinoxate-13C3 would be incubated with rat liver microsomes in the presence of necessary cofactors like β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is essential for the function of cytochrome P450 enzymes. nih.govnih.gov The low protein concentration in these assays helps minimize non-specific protein binding. nih.gov The mixture is incubated for a set period, after which the reaction is stopped, and the sample is analyzed to identify the resulting metabolites. This approach allows for the characterization of Phase I and Phase II metabolic reactions. nih.govwjgnet.com
The primary metabolic pathway for octinoxate identified in in vitro microsomal studies is the hydrolysis of its ester group. nih.govtandfonline.com This reaction cleaves the molecule into p-methoxycinnamic acid and 2-ethylhexanol. In addition to hydrolysis, oxidative metabolism occurs, leading to the formation of several other metabolites. nih.gov
Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution tandem mass spectrometry (LC/HRMS/MS), are essential for separating and identifying these metabolites. nih.gov The high-resolution data is crucial for the structural elucidation of the metabolites and any adducts formed, such as those with glutathione (B108866) (GSH). nih.gov The use of Octinoxate-13C3 as a substrate would aid in distinguishing its metabolites from the background matrix, confirming their origin from the parent compound.
Below is a table summarizing the key metabolites of octinoxate identified in non-human in vitro studies.
| Metabolite | Metabolic Reaction | Description | Reference |
| p-Methoxycinnamic acid | Ester Hydrolysis | The acidic portion of the parent ester, formed by the cleavage of the ester bond. | nih.gov, tandfonline.com |
| 2-Ethylhexanol | Ester Hydrolysis | The alcohol portion of the parent ester, released upon hydrolysis. | nih.gov, tandfonline.com |
| Oxidized Metabolites | Oxidation | Hydroxylation can occur on the alkyl chain of the 2-ethylhexyl group. | nih.gov |
| Glutathione (GSH) Adducts | Conjugation | Reactive metabolites can be trapped with GSH, indicating the formation of electrophilic intermediates. | nih.gov |
This table is generated based on metabolic pathways identified for the non-labeled parent compound, Octinoxate.
The biotransformation of octinoxate involves multiple enzyme systems. The initial hydrolysis of the ester bond is catalyzed by esterase enzymes present in liver microsomes. nih.govdrugbank.com
The subsequent oxidative metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. gpnotebook.comlongdom.org These enzymes are responsible for catalyzing oxidation, which generally increases the water solubility of xenobiotics, preparing them for excretion. gpnotebook.com Studies on related compounds like cinnamic alcohol have shown that CYP enzymes are responsible for bioactivation and the formation of various oxidized metabolites. science.gov To determine the specific CYP isoenzymes involved in Octinoxate-13C3 metabolism (e.g., CYP1A2, CYP2C9, CYP3A4), further studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors would be necessary. gpnotebook.com
Distribution and Excretion Dynamics in Animal Models (Non-Human)
To understand the fate of a compound in a whole organism, in vivo studies in animal models are essential. These studies provide data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.gov
Pharmacokinetic studies in animal models like rats are used to determine how the body processes a substance. nih.gov Following administration, blood samples are taken at various time points and analyzed to determine the concentration of the parent compound and its metabolites. science.gov
While specific pharmacokinetic data for Octinoxate-13C3 is not publicly available, studies on the parent compound, octinoxate, provide insight into the expected parameters. In vitro experiments using rat liver microsomes have been conducted to understand its metabolic fate. nih.govtandfonline.com In vivo studies in rats have also been performed, looking at systemic toxicity after repeated doses, which provides context for how the compound is handled by the organism over time. tandfonline.com The use of a labeled compound like Octinoxate-13C3 would be critical in such studies to accurately quantify absorption and exposure levels.
The table below illustrates the type of data that would be generated from pharmacokinetic studies.
| PK Parameter | Description | Significance in Labeled Studies |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Shows the rate of absorption. |
| AUC | Area under the curve (plasma concentration vs. time) | Represents the total systemic exposure to the compound. |
| t1/2 | Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The rate at which the compound is removed from the body. |
This table represents standard pharmacokinetic parameters and is for illustrative purposes.
Studies using labeled octinoxate would allow for the tracking of its distribution into various tissues and organs. After dermal application in ex vivo models, octinoxate has been shown to distribute into the epidermis and dermis. tga.gov.au Systemic exposure has been confirmed by the detection of octinoxate in the blood and urine of various organisms. safecosmetics.org
The primary route of clearance for systemically absorbed octinoxate is through hepatic metabolism. drugbank.com The initial hydrolysis and subsequent oxidation reactions, as detailed in section 5.1, convert the lipophilic parent compound into more water-soluble metabolites. gpnotebook.comnih.gov These polar metabolites can then be more readily excreted from the body, primarily via the urine. drugbank.com The use of Octinoxate-13C3 would enable researchers to perform a mass balance study, accounting for the total administered dose and determining the proportion excreted through different routes, such as urine and feces, providing a complete picture of its clearance from the body.
Inter-Species Metabolic Comparisons Using Octinoxate-13C3 in Model Organisms
Detailed inter-species metabolic comparisons using Octinoxate-13C3 in various model organisms are not documented in the current body of scientific literature. Comparative metabolic studies are crucial for understanding how different species handle xenobiotics, which can inform potential ecological impacts and provide a basis for toxicological risk assessment.
While direct comparative data for Octinoxate-13C3 is absent, general metabolic pathways for the non-labeled octinoxate have been investigated in different species, revealing some inter-species variations. These studies provide a foundational understanding that could be expanded upon in future research utilizing Octinoxate-13C3.
General Octinoxate Metabolism in Model Organisms:
In vitro studies using rat liver microsomes have demonstrated that octinoxate undergoes metabolic transformations. criver.comnih.gov These studies are often conducted to predict the metabolic fate in mammals.
Research in aquatic organisms, such as rainbow trout , has provided evidence of the metabolic biotransformation of octinoxate. unife.it Studies have also been conducted on invertebrates like Daphnia magna . The metabolism in these organisms is of particular interest due to the environmental presence of octinoxate from sunscreen runoff.
Furthermore, studies on the environmental fate of octinoxate indicate that it is biodegradable, suggesting microbial metabolism plays a role in its degradation in the environment. unife.it
Hypothetical Application of Octinoxate-13C3 in Inter-Species Metabolic Research:
Were such studies to be conducted, the use of Octinoxate-13C3 would enable researchers to:
Accurately identify and quantify metabolites: The 13C label would allow for unambiguous detection of metabolites in various tissues and excreta of different species using techniques like mass spectrometry.
Elucidate metabolic pathways: By tracking the labeled carbon atoms, the specific biochemical reactions (e.g., hydrolysis, oxidation, conjugation) that octinoxate undergoes in different species could be precisely mapped.
Compare metabolic rates: The rate of disappearance of the parent compound and the appearance of metabolites could be compared across species such as rats, fish, and invertebrates.
A hypothetical data table illustrating the type of comparative data that could be generated from such research is presented below.
| Parameter | Rat (Liver Microsomes) | Rainbow Trout (Whole Body) | Daphnia magna (Whole Organism) |
| Primary Metabolic Pathway | Ester Hydrolysis | Data Not Available | Data Not Available |
| Major Metabolite(s) Identified | 4-methoxycinnamic acid, 2-ethylhexanol | Data Not Available | Data Not Available |
| Rate of Metabolism (t½) | Data Not Available | Data Not Available | Data Not Available |
| Excretion Profile | Data Not Available | Data Not Available | Data Not Available |
| This table is for illustrative purposes only and does not represent actual data for Octinoxate-13C3, as such data is not currently available. |
The absence of specific research on Octinoxate-13C3 highlights a gap in the understanding of its comparative metabolism and environmental fate. Future studies employing this labeled compound would be invaluable for refining our knowledge of how different species process this widely used UV filter.
Emerging Research Frontiers and Methodological Innovations for Octinoxate 13c3
Development of Novel Analytical Approaches for Ultrafine Detection of Octinoxate-13C3
The ability to detect minute quantities of Octinoxate-13C3 and its transformation products is crucial for accurately assessing its environmental distribution and metabolic fate. Traditional analytical methods are being refined and novel approaches developed to achieve ultrafine detection limits, providing researchers with unprecedented sensitivity.
Recent advancements in analytical instrumentation have significantly lowered the limits of detection for isotopically labeled compounds. High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), stands at the forefront of these developments. These methods allow for the separation and identification of Octinoxate-13C3 from complex environmental matrices like water, soil, and biological tissues with high selectivity and sensitivity.
Furthermore, the use of tandem mass spectrometry (MS/MS) provides structural information, enabling the identification of metabolites and degradation products of Octinoxate-13C3. Isotope dilution mass spectrometry (IDMS) is a particularly powerful technique where a known amount of the labeled compound is added to a sample as an internal standard. This approach corrects for losses during sample preparation and analysis, leading to highly accurate and precise quantification, even at trace levels. The development of novel ionization sources and detectors is also contributing to enhanced sensitivity, pushing the boundaries of what is considered "ultrafine" detection.
| Analytical Technique | Principle | Application for Octinoxate-13C3 |
| UHPLC-HRMS | Separates compounds based on their physicochemical properties and detects them with high mass accuracy. | Enables the separation of Octinoxate-13C3 from complex mixtures and its accurate identification and quantification. |
| Tandem MS (MS/MS) | Fragments ions to generate a characteristic spectrum, providing structural information. | Allows for the identification of unknown metabolites and degradation products of Octinoxate-13C3. |
| Isotope Dilution Mass Spectrometry (IDMS) | Uses a known amount of an isotopically labeled standard to quantify the analyte of interest. | Provides highly accurate and precise quantification of Octinoxate-13C3 in various environmental and biological samples. |
These advanced analytical methods are pivotal for understanding the complete lifecycle of Octinoxate (B1216657) in the environment, from its initial release to its ultimate fate.
Advanced Computational Modeling and Simulation for Environmental and Metabolic Pathways of Labeled Compounds
In conjunction with advanced analytical techniques, computational modeling and simulation are becoming indispensable tools for predicting the environmental and metabolic pathways of compounds like Octinoxate-13C3. These in silico approaches can forecast the behavior of the labeled compound under various conditions, guiding experimental design and risk assessment.
Environmental Fate Modeling: Environmental fate models use the physicochemical properties of a compound to predict its distribution and persistence in different environmental compartments, such as water, soil, and air. For Octinoxate-13C3, these models can simulate processes like photolysis, hydrolysis, and biodegradation. The isotopic label provides a unique tracer to validate and refine these models by comparing predicted and measured concentrations in environmental samples. Quantitative Structure-Activity Relationship (QSAR) models can also be employed to predict the toxicity and environmental behavior of Octinoxate and its degradation products based on their chemical structure.
Metabolic Pathway Simulation: Physiologically Based Pharmacokinetic (PBPK) models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in organisms. By incorporating data from in vitro and in vivo studies, PBPK models can predict the metabolic fate of Octinoxate-13C3 in various species, including humans. The use of the 13C3 label allows for the precise tracking of the compound and its metabolites within the body, providing critical data for model parameterization and validation. This can help in understanding the potential for bioaccumulation and the formation of harmful metabolites.
| Modeling Approach | Description | Relevance to Octinoxate-13C3 |
| Environmental Fate Models | Predict the distribution and persistence of chemicals in the environment. | Simulates the degradation and transport of Octinoxate-13C3 in ecosystems. |
| QSAR Models | Relate the chemical structure of a compound to its biological activity or environmental fate. | Predicts the potential toxicity and environmental behavior of Octinoxate-13C3 and its byproducts. |
| PBPK Models | Simulate the ADME of a compound in an organism. | Predicts the metabolic pathways and potential for bioaccumulation of Octinoxate-13C3 in various species. |
The synergy between computational modeling and experimental data from studies using Octinoxate-13C3 is crucial for a comprehensive understanding of its environmental and biological impacts.
Integration of Multi-Omics Data with 13C3 Tracing for Comprehensive Understanding of Compound Fate
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized toxicology and environmental science. Integrating these multi-omics data with stable isotope tracing using compounds like Octinoxate-13C3 offers a holistic view of the molecular and cellular responses to contaminant exposure.
By exposing organisms to Octinoxate-13C3 and subsequently analyzing changes in their molecular profiles, researchers can uncover the mechanisms of toxicity and the pathways of metabolism and detoxification.
Transcriptomics can identify changes in gene expression in response to Octinoxate-13C3 exposure, revealing the regulatory networks that are activated or suppressed.
Proteomics can then show how these changes in gene expression translate to alterations in protein levels, identifying the specific enzymes and other proteins involved in the compound's metabolism and the cellular stress response.
Metabolomics , particularly when combined with 13C tracing, can directly track the metabolic fate of Octinoxate-13C3, identifying its metabolites and the metabolic pathways it perturbs.
Lipidomics , a subset of metabolomics, can investigate how Octinoxate-13C3, a lipophilic compound, interacts with and alters lipid metabolism.
The integration of these multi-omics datasets provides a comprehensive picture of the adverse outcome pathways (AOPs) associated with Octinoxate exposure. This approach moves beyond simply measuring the concentration of the parent compound and its metabolites to understanding the functional consequences of exposure at a systems biology level.
| Omics Field | Information Gained | Integration with Octinoxate-13C3 Tracing |
| Transcriptomics | Changes in gene expression. | Identifies genes regulated in response to Octinoxate-13C3 exposure. |
| Proteomics | Changes in protein abundance and modifications. | Pinpoints proteins involved in the metabolism and detoxification of Octinoxate-13C3. |
| Metabolomics | Changes in the levels of small molecule metabolites. | Tracks the metabolic conversion of Octinoxate-13C3 and its impact on endogenous metabolic pathways. |
| Lipidomics | Alterations in the lipid profile. | Investigates the interaction of the lipophilic Octinoxate-13C3 with cellular lipid metabolism. |
This integrated approach is essential for a deeper, mechanistic understanding of the fate and effects of environmental contaminants.
Future Directions in Stable Isotopic Labeling Strategies for Environmental Contaminant Research
The field of stable isotopic labeling is continuously advancing, with new strategies and applications emerging that promise to further enhance our understanding of environmental contaminants like Octinoxate.
One key area of development is the synthesis of more complex and specifically labeled compounds. While Octinoxate-13C3 provides valuable information, future research may utilize compounds with multiple isotopic labels (e.g., 13C and 15N) to simultaneously track different parts of the molecule during degradation and metabolism. This dual-labeling approach can provide more detailed mechanistic insights.
Another promising direction is the application of position-specific isotope analysis (PSIA). This technique measures the isotopic composition at specific atomic positions within a molecule, which can reveal detailed information about the chemical reactions it has undergone. For Octinoxate, PSIA could help to elucidate the precise mechanisms of its environmental degradation.
Furthermore, the development of more sophisticated analytical instrumentation and data analysis tools will continue to improve the sensitivity and scope of stable isotope tracing studies. The combination of high-resolution imaging techniques with mass spectrometry, for example, could allow for the visualization of the subcellular distribution of Octinoxate-13C3 and its metabolites.
Finally, there is a growing emphasis on applying these advanced isotopic labeling strategies in more realistic and complex experimental systems, such as mesocosms that mimic natural ecosystems or co-culture systems that better represent biological interactions. These studies will provide more environmentally relevant data on the fate and effects of contaminants.
Q & A
Basic: What are the standard protocols for synthesizing Octinoxate-13C3 to ensure isotopic purity?
Methodological Answer:
Synthesis protocols should prioritize isotopic integrity by using 13C-labeled precursors under inert atmospheres (e.g., nitrogen) to minimize contamination. Reagents must be documented with manufacturer details (e.g., Sigma-Aldlotrich product codes) and batch-specific isotopic purity certificates. Reaction conditions (temperature, solvent purity) should be rigorously controlled, and intermediates verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm 13C incorporation . Post-synthesis, purify via column chromatography with deuterated solvents to avoid isotopic dilution.
Basic: How can researchers detect and quantify Octinoxate-13C3 in complex matrices?
Methodological Answer:
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (e.g., Octinoxate-d4) to correct for matrix effects. Optimize ionization parameters (e.g., ESI+ mode) and employ multiple reaction monitoring (MRM) transitions specific to 13C3-labeled fragments. Calibration curves should span expected concentrations in the matrix (e.g., biological fluids or environmental samples), with validation against unlabeled Octinoxate to confirm isotopic resolution .
Basic: What safety protocols are recommended when handling Octinoxate-13C3 in laboratory settings?
Methodological Answer:
Follow H303+H313+H333 safety protocols: use fume hoods, nitrile gloves, and protective eyewear. Store 13C-labeled compounds separately in airtight containers labeled with isotopic content. Waste must be segregated and disposed via certified biohazard waste services to prevent environmental contamination. Emergency procedures should include decontamination protocols for spills and accidental exposure .
Basic: How should existing literature on Octinoxate be reviewed to contextualize studies on its isotopologue?
Methodological Answer:
Conduct a systematic review using databases like SciFinder or PubMed, filtering for studies on Octinoxate’s photostability, metabolism, and toxicity. Differentiate between primary sources (e.g., experimental data on degradation kinetics) and secondary interpretations. Use citation tools (e.g., Zotero) to map trends and identify gaps where 13C labeling could resolve uncertainties, such as tracing metabolic pathways .
Advanced: What experimental designs are optimal for studying the isotopic effects of 13C-labeled Octinoxate in photodegradation studies?
Methodological Answer:
Design light-exposure experiments using solar simulators with calibrated UVB/UVA ratios. Compare degradation rates of Octinoxate-13C3 and unlabeled Octinoxate via high-resolution MS to detect isotopic fractionation. Control variables include solvent polarity, oxygen levels, and photon flux. Use kinetic models (e.g., pseudo-first-order) to quantify isotopic effects on reaction rates, and validate with Arrhenius plots .
Advanced: How can contradictions in kinetic data between Octinoxate and Octinoxate-13C3 be methodologically resolved?
Methodological Answer:
Reconcile discrepancies by repeating experiments under identical conditions (temperature, pH, light intensity) and validating instrumentation calibration. Apply error-propagation analysis to assess uncertainties in isotopic purity measurements. Cross-reference with literature on analogous 13C-labeled compounds to determine if observed contradictions reflect inherent isotopic effects or methodological artifacts .
Advanced: What strategies ensure reproducibility in experiments involving Octinoxate-13C3, given its isotopic sensitivity?
Methodological Answer:
Standardize protocols using detailed lab journals, including batch numbers of labeled precursors and environmental conditions (humidity, light exposure). Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Collaborate with isotope labs to cross-validate results and adopt open-source tools (e.g., Jupyter notebooks) for transparent data processing .
Advanced: How should researchers design controlled experiments to assess the environmental stability of Octinoxate-13C3?
Methodological Answer:
Simulate environmental conditions (e.g., aqueous hydrolysis at pH 4–9, UV exposure in synthetic seawater) using isotopically labeled and unlabeled compounds. Monitor degradation products via time-resolved sampling and non-targeted LC-HRMS. Include abiotic controls (e.g., autoclaved sediments) to distinguish microbial vs. chemical degradation pathways .
Advanced: What advanced statistical methods are appropriate for analyzing metabolic pathways of Octinoxate-13C3 in biological systems?
Methodological Answer:
Employ stable isotope-resolved metabolomics (SIRM) with 13C-tracing to map incorporation into metabolites. Use multivariate analysis (e.g., PCA or PLS-DA) to identify significant isotopic enrichment patterns. Pair with kinetic flux models (e.g., Isotopomer Spectral Analysis) to quantify metabolic turnover rates .
Advanced: What guidelines govern the ethical use and citation of unpublished data in Octinoxate-13C3 research?
Methodological Answer:
Unpublished data (e.g., conference abstracts or preprints) must be cited with permission from the originating authors. Clearly distinguish unpublished findings from peer-reviewed results in discussions. Follow COPE guidelines to avoid plagiarism, and use tools like iThenticate to check manuscript originality before submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
